Synthesis Yield: 5,6-Dimethyl Derivative Achieves 90% vs. 42% for the Unsubstituted Parent
In the condensation of 3,4-diamino-1,2,5-thiadiazole with 2,3-butanedione (Method A, ethanol), 5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine (3c) is obtained in 90% yield [1]. By contrast, the unsubstituted parent compound (3a, using glyoxal) reaches only 42% under optimized conditions [1]. The 5-methyl analog (3b) yields 77% [1]. This represents a yield advantage of +48 percentage points over the parent and +13 percentage points over the monomethyl analog, directly translating into lower raw material cost per gram of isolated product for procurement.
| Evidence Dimension | Isolated synthesis yield (condensation reaction) |
|---|---|
| Target Compound Data | 90% (Method A, EtOH, 1 h reflux) |
| Comparator Or Baseline | Parent 3a: 42% (Method A, EtOH, 55-60 °C); 5-Methyl 3b: 77% (Method A, MeOH, 1 h reflux) |
| Quantified Difference | +48 pp vs. 3a; +13 pp vs. 3b |
| Conditions | Condensation of 3,4-diamino-1,2,5-thiadiazole with 1,2-diketones; Method A (alcohol solvent, 1 h reflux); yields per Sato & Mizuno 1997 Table 1. |
Why This Matters
Higher synthesis yield directly reduces the cost per unit mass of the compound, making it the economically preferred intermediate when synthetic efficiency is a procurement consideration.
- [1] Sato, N.; Mizuno, H. Studies on Pyrazines. Part 33. Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines. J. Chem. Res. (S) 1997, 250–251. DOI: 10.1039/A701579H. View Source
